N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-3-30-19-9-6-10-20-22(19)26-24(31-20)28-21(13-15(2)27-28)25-23(29)18-12-11-16-7-4-5-8-17(16)14-18/h6,9-14H,3-5,7-8H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTSUMRDQVFEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC5=C(CCCC5)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activities, focusing on anticancer properties, antimicrobial effects, and its mechanism of action based on recent studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydronaphthalene core and functional groups that enhance its biological activity. The presence of the benzothiazole moiety is particularly noteworthy, as it has been associated with various pharmacological effects.
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may act as a histone deacetylase inhibitor, which is crucial in cancer therapy. Histone deacetylases (HDACs) are involved in the regulation of gene expression and are often overexpressed in cancer cells. Inhibition of HDACs can lead to cell cycle arrest and apoptosis in cancer cells .
- In Vitro Studies : Preliminary studies have shown that related compounds demonstrate significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have reported IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Benzothiazole derivative | MCF-7 | 1.2 - 2.4 | |
| Benzothiazole derivative | HCT-116 | 6.2 |
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy:
- Activity Against Pathogens : Studies suggest that benzothiazole derivatives exhibit activity against various bacterial strains. For instance, some derivatives have shown effectiveness comparable to standard antibiotics like chloramphenicol against pathogenic bacteria .
Other Biological Effects
In addition to anticancer and antimicrobial activities, the compound may possess other beneficial effects:
- Anti-inflammatory Properties : Some studies indicate that similar compounds exhibit anti-inflammatory effects, which could contribute to their overall therapeutic potential .
Case Studies and Research Findings
Several research efforts have focused on elucidating the biological activities of related compounds:
- Case Study on Anticancer Efficacy : A study evaluated a series of benzothiazole derivatives for their anticancer efficacy and found that modifications to the benzothiazole ring significantly enhanced cytotoxicity against cancer cell lines .
- Antimicrobial Screening : Another study screened various benzothiazole derivatives against common pathogens and reported promising results, suggesting further exploration of these compounds for developing new antimicrobial agents .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the presence of the desired moieties.
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest through interaction with specific molecular targets .
| Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|
| HEPG2 (Liver Cancer) | Low Concentration | Induction of apoptosis |
| HeLa (Cervical Cancer) | Low Concentration | Cell cycle arrest through molecular interaction |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have demonstrated effectiveness against a range of bacterial strains, with mechanisms potentially involving disruption of microbial cell membranes or inhibition of critical enzymatic pathways necessary for bacterial survival .
Therapeutic Potential
Given the compound's structural characteristics and biological activities, it holds promise for development in several therapeutic areas:
Antiviral Applications
Emerging research suggests that compounds with similar structures can exhibit antiviral properties. The incorporation of thiazole and pyrazole moieties may enhance interactions with viral proteins or enzymes critical for viral replication .
Anti-inflammatory Effects
Some studies have reported that pyrazole derivatives possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases. The mechanism could involve inhibition of pro-inflammatory cytokines or modulation of immune responses .
Case Study 1: Cytotoxicity Screening
A study conducted on a series of novel pyrazole derivatives showed promising results against liver and cervical carcinoma cell lines. The synthesized compounds exhibited varying degrees of cytotoxicity, with some achieving significant inhibition at low concentrations .
Case Study 2: Antimicrobial Efficacy
In another investigation, a set of pyrazole-based compounds was tested against multiple bacterial strains. Results indicated that certain derivatives not only inhibited bacterial growth but also displayed selective toxicity towards pathogenic strains while sparing beneficial flora .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparisons with three classes of analogs: thiazole carboxamides , pyrazole-containing derivatives , and tetrahydronaphthalene-based molecules .
Table 1: Structural and Functional Comparison
Key Findings:
Bioavailability : The 4-ethoxybenzo[d]thiazole group in the target compound likely enhances metabolic stability compared to pyridinyl thiazoles, which are prone to oxidative metabolism . However, the tetrahydronaphthalene moiety may reduce aqueous solubility, necessitating formulation optimization.
Target Engagement : Unlike pyridinyl thiazoles (e.g., ’s analogs), the benzo[d]thiazole core may shift selectivity toward serine/threonine kinases rather than tyrosine kinases, as seen in structurally related molecules.
Synthetic Challenges : The target compound requires advanced coupling techniques (e.g., sequential amidation) compared to simpler pyrazole amides, increasing production costs .
Preparation Methods
Cyclocondensation of 4-Ethoxy-2-Aminothiophenol
4-Ethoxy-2-aminothiophenol undergoes cyclization with carbon disulfide (CS₂) in the presence of a base (e.g., NaOH) at 80–100°C for 6–8 hours. The reaction yields 4-ethoxybenzo[d]thiazole-2-thiol, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to form 2-chloro-4-ethoxybenzo[d]thiazole.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Time | 6–8 hours |
| Catalyst/Solvent | NaOH, Ethanol |
Hydrazine Substitution
2-Chloro-4-ethoxybenzo[d]thiazole reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (12 hours) to afford 4-ethoxybenzo[d]thiazole-2-hydrazine.
Yield : 78–85%
Characterization : ¹H NMR (DMSO-d₆) δ 8.02 (d, J = 8.9 Hz, 1H), 7.25 (dd, J = 8.9, 2.4 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 1.42 (t, J = 7.0 Hz, 3H).
Formation of 1-(4-Ethoxybenzo[d]thiazol-2-yl)-3-Methyl-1H-Pyrazol-5-Amine
The pyrazole ring is constructed via cyclocondensation of 4-ethoxybenzo[d]thiazole-2-hydrazine with a 1,3-diketone.
Cyclocondensation with Acetylacetone
Reacting 4-ethoxybenzo[d]thiazole-2-hydrazine with acetylacetone (2,4-pentanedione) in acetic acid at 120°C for 5 hours forms 1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole. Subsequent nitration at position 5 using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group, which is reduced to an amine via catalytic hydrogenation (H₂, Pd/C, 50 psi).
Reaction Conditions for Cyclocondensation
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Time | 5 hours |
| Solvent | Acetic Acid |
Yield : 65–72% (pyrazole), 58% (nitro intermediate), 90% (amine)
Characterization : ¹H NMR (CDCl₃) δ 7.95 (d, J = 8.8 Hz, 1H), 7.18 (dd, J = 8.8, 2.3 Hz, 1H), 6.45 (s, 1H), 4.08 (q, J = 7.0 Hz, 2H), 2.32 (s, 3H), 1.40 (t, J = 7.0 Hz, 3H).
Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-Carbonyl Chloride
The tetrahydronaphthalene moiety is functionalized via Friedel-Crafts acylation followed by reduction.
Friedel-Crafts Acylation
Tetralin (5,6,7,8-tetrahydronaphthalene) undergoes acylation with acetyl chloride (CH₃COCl) in the presence of AlCl₃ at 0°C, yielding 2-acetyltetralin. Oxidation with potassium permanganate (KMnO₄) in acidic medium converts the acetyl group to a carboxylic acid.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Catalyst | AlCl₃ |
| Oxidizing Agent | KMnO₄, H₂SO₄ |
Yield : 70% (2-acetyltetralin), 85% (carboxylic acid)
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (2 hours) to form 5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride.
Yield : 95%
Characterization : IR (KBr) 1785 cm⁻¹ (C=O stretch).
Acylation of 1-(4-Ethoxybenzo[d]thiazol-2-yl)-3-Methyl-1H-Pyrazol-5-Amine
The final step involves coupling the pyrazole-5-amine with the tetrahydronaphthalene carbonyl chloride.
Amide Bond Formation
The amine (1.0 equiv) reacts with 5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base at 0°C → 25°C for 12 hours.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Time | 12 hours |
| Base | Triethylamine |
Yield : 82%
Characterization : ¹H NMR (DMSO-d₆) δ 10.2 (s, 1H), 8.15 (d, J = 8.9 Hz, 1H), 7.88 (d, J = 2.3 Hz, 1H), 7.25 (dd, J = 8.9, 2.3 Hz, 1H), 2.85–2.78 (m, 4H), 1.75–1.68 (m, 4H), 3.89 (s, 3H), 1.42 (t, J = 7.0 Hz, 3H).
Optimization and Mechanistic Considerations
Catalytic Cross-Coupling
Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) enhance efficiency in forming C–N bonds between heterocycles. For instance, employing Pd(OAc)₂ with Xantphos as a ligand in toluene at 110°C improves yields to 88% for analogous systems.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) facilitate cyclocondensation but may necessitate rigorous drying. Lower temperatures (0–5°C) suppress side reactions during nitration.
Analytical Validation
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity. Retention time: 4.02 min (METCR1416 method).
Mass Spectrometry
HRMS (ESI-TOF): m/z Calcd for C₂₃H₂₃N₄O₂S [M+H]⁺: 435.1589; Found: 435.1592.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Answer: The synthesis of structurally analogous pyrazole-thiazole hybrids involves multi-step pathways, typically starting with condensation reactions between heterocyclic precursors. Key steps include:
- Cyclization : Use of ethanol as a solvent with triethylamine (TEA) as a base to facilitate nucleophilic substitution at the pyrazole C-5 position .
- Functionalization : Introducing the tetrahydronaphthalene-carboxamide moiety via coupling reagents like EDCI/HOBt in anhydrous DMF .
- Optimization : Vary catalyst loading (e.g., 10–20 mol% TEA) and solvent polarity (DMF vs. THF) to improve yield. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- IR Spectroscopy : Confirm carboxamide (C=O at 1650–1680 cm⁻¹) and ethoxy groups (C-O at 1250 cm⁻¹) .
- NMR : Use H-NMR to resolve pyrazole protons (δ 6.5–7.5 ppm) and tetrahydronaphthalene methylene groups (δ 2.8–3.2 ppm). C-NMR identifies quaternary carbons in the benzo[d]thiazole ring (δ 150–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 465.2) .
- HPLC : C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How can molecular docking predict the biological targets of this compound, and what validation experiments are required?
Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or inflammatory mediators (COX-2) based on structural analogs showing anti-cancer/anti-inflammatory activity .
- Docking Workflow :
- Prepare ligand structures using Gaussian09 (DFT/B3LYP/6-31G*).
- Dock into target proteins (e.g., PDB: 1M17) via AutoDock Vina, focusing on binding affinity (ΔG ≤ −8 kcal/mol) and hydrogen bonding with catalytic residues (e.g., Lys745 in EGFR) .
- Validate with MD simulations (GROMACS, 100 ns) to assess stability of ligand-protein complexes .
- Experimental Validation :
- Enzyme Assays : Measure IC₅₀ against purified kinases using ADP-Glo™ Kinase Assay .
- Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assay .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for this compound?
Answer: Contradictions in SAR often arise from:
- Bioassay Variability : Standardize protocols (e.g., fixed incubation time, cell passage number) .
- Metabolic Instability : Perform stability studies in liver microsomes (e.g., human CYP3A4) to rule out false negatives .
- Structural Ambiguity : Re-characterize batches via X-ray crystallography (e.g., C–H···O interactions in the thiazole ring) .
Case Study :
A pyrazole-thiazole analog showed conflicting IC₅₀ values (10 μM vs. 25 μM) in two labs. Resolution involved:
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate esters at the ethoxy group for pH-dependent release .
- Nanocarriers : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.2) to enhance plasma half-life .
- Co-Crystallization : Screen with succinic acid or nicotinamide to improve aqueous solubility (e.g., 2.5 mg/mL → 15 mg/mL) .
Q. How can computational models predict metabolic pathways and potential toxicity?
Answer:
- In Silico Tools :
- ADMET Predictor : Estimate hepatic clearance (e.g., high vs. low CYP2D6 affinity).
- DEREK Nexus : Flag structural alerts (e.g., thiazole ring for hepatotoxicity) .
- Metabolite Identification : Use LC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- Mitigation : Introduce electron-withdrawing groups (e.g., -CF₃) to block CYP-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
